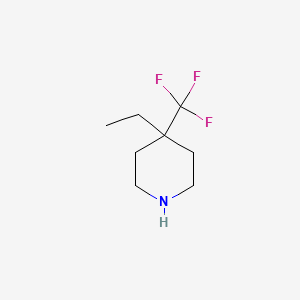

4-Ethyl-4-(trifluoromethyl)piperidine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-ethyl-4-(trifluoromethyl)piperidine . The nomenclature follows the substitutive approach, where the parent structure is piperidine—a six-membered saturated ring containing one nitrogen atom. The numbering begins at the nitrogen atom, proceeding clockwise to position 4, which bears both an ethyl group (-CH2CH3) and a trifluoromethyl group (-CF3). The prefixes "ethyl" and "trifluoromethyl" are listed alphabetically, with the multiplicative prefix "di-" omitted due to the distinct substituents.

The systematic name adheres to IUPAC Rule A-11.5, which prioritizes substituents based on alphabetical order and structural complexity. The trifluoromethyl group takes precedence over ethyl in terms of seniority due to the presence of fluorine atoms, though alphabetical ordering dictates the sequence in the name. This dual substitution at the 4-position creates a quaternary carbon center, imparting steric and electronic effects critical to the compound’s reactivity and applications in medicinal chemistry.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C8H14F3N . This composition arises from the piperidine backbone (C5H11N) modified by a trifluoromethyl group (-CF3, adding C1F3) and an ethyl group (-C2H5).

Table 1: Atomic Composition and Molecular Weight

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 8 | 12.011 | 96.088 |

| Hydrogen | 14 | 1.008 | 14.112 |

| Fluorine | 3 | 18.998 | 56.994 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Total | 181.201 |

The calculated molecular weight of 181.20 g/mol matches experimental values obtained via mass spectrometry. The trifluoromethyl group contributes 69.0 g/mol (38.1% of total mass), underscoring its dominance in the compound’s physical properties, such as increased lipophilicity compared to non-fluorinated analogs.

Registry Identifiers and CAS Number Applications

This compound is unambiguously identified by its CAS Registry Number 1537312-61-0 . This unique identifier, assigned by the Chemical Abstracts Service (CAS), ensures precise tracking in regulatory, safety, and procurement contexts. The compound is also cataloged in PubChem under CID 83683760 , providing public access to its structural data, spectroscopic profiles, and associated literature.

In industrial settings, the EC Number 871-955-6 (from the European Community inventory) may appear in regulatory filings, though this identifier is more commonly associated with its ethyl ester derivative. The absence of a dedicated EC number for this compound reflects its niche use compared to broader-use fluorinated piperidines like 3-(trifluoromethyl)piperidine (CAS 768-31-0).

Properties

Molecular Formula |

C8H14F3N |

|---|---|

Molecular Weight |

181.20 g/mol |

IUPAC Name |

4-ethyl-4-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C8H14F3N/c1-2-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3 |

InChI Key |

JLNHEKZGQCUWGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCNCC1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reduction of Trifluoromethylated Precursors

One approach involves the reduction of trifluoromethylated piperidine precursors. For example, a trifluoromethylated piperidinone intermediate can be reduced using sodium triacetoxyborohydride (NaBH(OAc)3) in methanol to yield the corresponding trifluoromethylpiperidine derivative with high yield (around 71%). This method allows for selective reduction of the ketone to the piperidine ring while retaining the trifluoromethyl group.

Phosphonate-Mediated Alkylation

A key method to introduce the ethyl substituent alongside the trifluoromethyl group involves the use of diethyl phosphite and boron trifluoride etherate (BF3·OEt2) as a catalyst. In this reaction, a trifluoromethylated precursor (compound 13 in the literature) is treated with diethyl phosphite to form 2-(trifluoromethyl)-2-ethylphosphonate piperidine (compound 14) with a high yield of 92%. Subsequent transformations allow conversion to the desired piperidine derivative.

Ugi-Type Multicomponent Reactions

Ugi-type multicomponent reactions have been employed to synthesize substituted trifluoromethyl piperidines. The trifluoromethylated amine precursor is reacted with isocyanides and other components to form piperidinic derivatives. This method offers structural diversity and functional group tolerance, enabling the synthesis of complex trifluoromethylated piperidines.

Aza-Michael Addition for Piperidine Ring Formation

The aza-Michael reaction is used to form the piperidine ring with trifluoromethyl substitution. An aminoketone intermediate undergoes intramolecular aza-Michael cyclization under basic conditions to give 2-trifluoromethyl-substituted piperidines with excellent diastereoselectivity (up to 94:6 cis/trans ratio). This approach is valuable for stereocontrolled synthesis.

Transition Metal-Catalyzed Cross-Coupling and Subsequent Transformations

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is used to introduce aryl or alkyl groups on trifluoromethylated pyridine derivatives, which can then be transformed into piperidine analogs. For example, 2-bromo-3-(trifluoromethyl)pyridine can be coupled with arylboronic acids under Pd(OAc)2 catalysis, followed by reduction and ring transformations to yield trifluoromethylated piperidines.

Experimental Data and Yields

Analytical Characterization

The synthesized this compound and related derivatives are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the incorporation of trifluoromethyl and ethyl groups and the piperidine ring structure.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Elemental Analysis : Validates empirical formula.

- Chromatography : Flash column chromatography is commonly used for purification.

Summary and Outlook

The preparation of this compound involves sophisticated synthetic methods including reduction of trifluoromethylated precursors, phosphonate-mediated alkylation, aza-Michael cyclization, and transition metal-catalyzed cross-coupling. The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis. Yields vary from moderate to high, with careful purification and characterization ensuring product integrity.

Further research into asymmetric synthesis and green chemistry approaches may enhance the efficiency and sustainability of producing this valuable fluorinated piperidine derivative.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the piperidine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.

Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

4-Ethyl-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Functional Groups: Ethyl esters (e.g., ) introduce polarity, contrasting with the non-polar CF₃ group, which may reduce solubility but improve membrane permeability .

- Fluorinated Derivatives : Fluorophenyl-substituted piperidines (e.g., ) exhibit distinct electronic effects due to fluorine’s electronegativity, influencing reactivity in biological systems.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

4-Ethyl-4-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring with an ethyl group and a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly alters the compound's chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target sites.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It can modulate receptor activity through interactions at binding sites, leading to altered cellular responses.

Case Studies

- In Vitro Studies : A study on structurally similar compounds demonstrated significant cytotoxic effects at concentrations as low as 0.1 μM, highlighting the potential for this compound to exhibit similar properties in microbial inhibition .

- Pharmacokinetic Studies : In vivo studies on related compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that this compound could possess similar pharmacokinetic characteristics .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Not Available | Potential antimicrobial activity | Trifluoromethyl group enhances reactivity |

| 1-tert-butyl 4-methyl piperidine | 124443-68-1 | Moderate enzyme inhibition | Methyl group instead of ethyl |

| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | High binding affinity | N-Boc protection on nitrogen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.